![molecular formula C9H12BrN B2361040 2-(Bromomethyl)-6-(propan-2-yl)pyridine CAS No. 442910-36-3](/img/structure/B2361040.png)
2-(Bromomethyl)-6-(propan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Bromomethyl)-6-(propan-2-yl)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
The bromomethyl group in “2-(Bromomethyl)-6-(propan-2-yl)pyridine” is a good leaving group, making it susceptible to nucleophilic substitution reactions. The pyridine ring can also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)-6-(propan-2-yl)pyridine” would depend on its structure. For instance, it would likely be a liquid at room temperature, similar to other alkyl halides .Scientific Research Applications
Organic Synthesis
In organic chemistry, “2-(Bromomethyl)-6-(propan-2-yl)pyridine” serves as a versatile building block for constructing complex molecules. Its bromomethyl group is highly reactive, making it suitable for cross-coupling reactions to form carbon-carbon bonds. This compound can be used to synthesize pyridine derivatives, which are prevalent in many pharmaceuticals .
Pharmaceutical Research
This compound finds applications in pharmaceutical research, particularly in the synthesis of small molecule drugs. It can act as an intermediate in the production of compounds with potential therapeutic effects, such as anti-inflammatory, antipyretic, and analgesic properties .
Material Science
In material science, “2-(Bromomethyl)-6-(propan-2-yl)pyridine” can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to enhance their interaction with other substances or to create materials with specific light absorption characteristics .
Chemical Synthesis
This compound is instrumental in chemical synthesis, where it can be used to introduce pyridine moieties into larger molecules. Pyridine rings are crucial in many catalysts and are also found in dyes and pigments .
Agriculture
While direct applications in agriculture are not commonly reported for this specific compound, its derivatives could be explored for developing new pesticides or herbicides. The pyridine ring is a common motif in agrochemicals due to its stability and bioactivity .
Environmental Science
In environmental science, derivatives of “2-(Bromomethyl)-6-(propan-2-yl)pyridine” may be studied for their degradation products and environmental fate. Understanding how these compounds break down can inform pollution control and remediation efforts .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to develop new methods for detecting pyridine-based compounds. Its well-defined structure and reactivity make it suitable for method development and calibration purposes .
Catalyst Development
Finally, “2-(Bromomethyl)-6-(propan-2-yl)pyridine” can be utilized in the development of new catalysts. Pyridine derivatives are known to facilitate a variety of chemical reactions, and this compound could lead to the discovery of more efficient catalytic systems .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-6-propan-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFLPQFSDKFUCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.